Octan-2-YL hexadecanoate
Description
Overview of Ester Chemistry and its Research Significance
Esters are a significant class of organic compounds formed from the reaction of an acid and an alcohol. wisdomlib.org Their versatility is evident in their wide range of applications, from being key intermediates in the synthesis of complex organic molecules to their presence in natural products, contributing to the flavors and fragrances of fruits and flowers. solubilityofthings.comnumberanalytics.com In industrial settings, esters are crucial for the production of polymers, solvents, and plasticizers. solubilityofthings.com The study of esters, including their synthesis, properties, and reactions like hydrolysis and transesterification, is fundamental to organic chemistry. solubilityofthings.comnumberanalytics.com This research has practical implications in various fields, including the development of pharmaceuticals and the production of biofuels. numberanalytics.com
Contextualization of Octan-2-yl Hexadecanoate (B85987) within Fatty Acid Ester Studies
Octan-2-yl hexadecanoate, also known as octan-2-yl palmitate, is an ester of hexadecanoic acid (palmitic acid) and 2-octanol (B43104). smolecule.comnih.gov It falls under the category of fatty acid esters, which are lipids that play crucial roles in biological systems, including energy storage and cell membrane structure. numberanalytics.com Specifically, it is a type of fatty acid ester of a hydroxy fatty acid (FAHFA), a class of lipids that has garnered attention for its diverse biological activities. nih.govnih.govmdpi.com
The structure of this compound, featuring a long-chain fatty acid and a branched alcohol moiety, makes it a subject of interest in studies on the physical and chemical properties of esters. mdpi.com Research in this area often explores how the structure of the alcohol and fatty acid components influences properties like viscosity, density, and low-temperature behavior. mdpi.com Furthermore, the presence of a chiral center in the 2-octanol portion of the molecule introduces the potential for stereospecific synthesis and enzymatic reactions.
The synthesis of this compound is typically achieved through esterification of hexadecanoic acid and 2-octanol, often with an acid catalyst. smolecule.com Other methods like transesterification are also viable. smolecule.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H48O2 nih.govlookchem.com |
| Molecular Weight | 368.6 g/mol smolecule.comnih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 55194-81-5 nih.govlookchem.com |
| Hydrogen Bond Donor Count | 0 lookchem.com |
| Hydrogen Bond Acceptor Count | 2 lookchem.com |
| Rotatable Bond Count | 21 lookchem.com |
| Exact Mass | 368.365430770 nih.govlookchem.com |
| Complexity | 288 lookchem.com |
| XLogP3 | 10.8 nih.govlookchem.com |
Current State of Knowledge and Unexplored Research Avenues
Current research has established the fundamental chemical identity and synthesis routes for this compound. smolecule.com It has been identified in the aerial parts of Allium sativum (garlic). nih.gov Some studies have explored the biological activities of fatty acid esters, including potential antioxidant, anti-inflammatory, and antimicrobial properties. For instance, research on fatty acid esters of hydroxy fatty acids (FAHFAs) has shown their potential in improving glucose tolerance and insulin (B600854) sensitivity. nih.govmdpi.com
However, the field of FAHFA research is still considered largely unexplored. nih.gov While the general class of FAHFAs is known to have anti-diabetic and anti-inflammatory effects, the specific biological roles of individual FAHFAs like this compound are not well-defined. nih.gov There is a need for further investigation into the enzymatic machinery behind their synthesis and degradation, which could present new therapeutic possibilities. nih.gov
A significant unexplored avenue is the tribological properties of branched esters like this compound. While linear esters are common in lubricants, the effect of branched structures on friction and wear is an area with potential for new discoveries. researchgate.net
Defining the Scope and Objectives of this compound Research
Future research on this compound should aim to build upon the existing foundational knowledge. A primary objective is to conduct detailed investigations into its specific biological activities. This includes in-vitro and in-vivo studies to validate the potential antioxidant, anti-inflammatory, and antimicrobial effects suggested by research on similar compounds.
Another key objective is to explore its physical and chemical properties in greater detail. This could involve studies on its behavior in emulsions and its potential applications as a solvent or plasticizer. smolecule.com Furthermore, research into its tribological properties could open up new applications in the field of lubricants. researchgate.net
Finally, optimizing the synthesis of this compound, including enzymatic and more environmentally friendly methods, is a crucial objective to facilitate further research and potential industrial applications. mdpi.com
Properties
IUPAC Name |
octan-2-yl hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGJJXYCZVFOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600360 | |
| Record name | Octan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55194-81-5 | |
| Record name | Octan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering for Octan 2 Yl Hexadecanoate
Traditional Esterification Pathways for Octan-2-YL Hexadecanoate (B85987) Synthesis
The conventional synthesis of octan-2-yl hexadecanoate relies on well-established esterification reactions, typically facilitated by an acid catalyst. This method is a cornerstone of organic synthesis for producing a wide array of esters.
Acid-Catalyzed Esterification Processes
The synthesis of this compound via acid-catalyzed esterification follows a nucleophilic acyl substitution mechanism. smolecule.com The process involves the reaction of hexadecanoic acid with 2-octanol (B43104) in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-octanol. The subsequent formation of a tetrahedral intermediate is followed by the elimination of a water molecule, which is a critical step in driving the reaction toward the ester product. smolecule.com The reaction is typically conducted under reflux conditions to provide the necessary activation energy.
Optimization of Reaction Parameters in Chemical Synthesis
To ensure high efficiency and yield in the chemical synthesis of this compound, several reaction parameters must be carefully controlled and optimized. The primary factors influencing the outcome of the esterification include temperature, the molar ratio of the reactants, and the effective removal of byproducts.
Temperature: The reaction temperature is a critical parameter that influences the rate of esterification. For similar ester syntheses, temperatures in the range of 60–80°C are often employed. However, other processes for fatty acid esters might utilize higher temperatures, such as 170°C with specific catalysts like zinc oxide. acs.org
Molar Ratio: The stoichiometry of the reactants, specifically the molar ratio of hexadecanoic acid to 2-octanol, directly impacts the reaction equilibrium. An excess of the alcohol is often used to shift the equilibrium towards the formation of the ester. acs.org Common ratios explored in research include a 1:1.2 acid-to-alcohol ratio.
Water Removal: As water is a byproduct of the esterification reaction, its continuous removal is essential to prevent the reverse reaction (hydrolysis) and to drive the equilibrium towards maximum product yield. This is often accomplished by using molecular sieves or by conducting the reaction under conditions that allow for the azeotropic removal of water. preprints.org
Table 1: Key Parameters for Optimization in Acid-Catalyzed Esterification
| Parameter | Typical Range/Condition | Purpose | Citation |
|---|---|---|---|
| Catalyst | Sulfuric Acid, Zinc (II) salts | To increase the reaction rate by protonating the carboxylic acid. | acs.org |
| Temperature | 60 - 170 °C | To provide sufficient energy for the reaction to proceed at an optimal rate. | acs.org |
| Molar Ratio (Acid:Alcohol) | 1:1.2 to 1:3 | To shift the reaction equilibrium towards the product side. | tiiips.com |
| Water Removal | Molecular Sieves, Reflux | To prevent hydrolysis and maximize ester yield. | |
Enzymatic Catalysis in this compound Synthesis
In line with the principles of green chemistry, enzymatic catalysis presents a sustainable alternative to traditional chemical synthesis. preprints.org This approach utilizes enzymes, typically lipases, to catalyze the esterification reaction under milder conditions, often leading to higher selectivity and purity of the final product. atamanchemicals.com
Biocatalyst Selection and Characterization for Esterification
The choice of biocatalyst is paramount for the successful enzymatic synthesis of this compound. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. preprints.org
Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, which improves the economic viability of the process. smolecule.commdpi.com One of the most effective and commonly cited biocatalysts for this type of ester synthesis is the immobilized lipase (B570770) B from Candida antarctica (often marketed as Novozym 435). smolecule.commdpi.com Other lipases that have been successfully used for ester synthesis include those from Rhizomucor miehei and Thermomyces lanuginosus. preprints.org The performance of these enzymes can be influenced by the support material used for immobilization. researchgate.net
Table 2: Common Lipases Used in Ester Synthesis
| Lipase Source | Commercial Name (Example) | Key Characteristics | Citation |
|---|---|---|---|
| Candida antarctica Lipase B | Novozym 435 / Sustine® 110 IM | High activity and stability, widely used for various esterifications. | smolecule.compreprints.org |
| Rhizomucor miehei | Lipozyme® RM IM | Offers high conversion efficiency at lower temperatures. | preprints.org |
Process Optimization of Enzymatic Synthesis
Similar to chemical synthesis, the optimization of reaction parameters is crucial for achieving high yields in enzymatic esterification. However, the specific parameters and their optimal ranges can differ significantly. Key factors include temperature, substrate molar ratio, enzyme concentration, and the reaction medium. mdpi.com
Temperature: Enzymatic reactions are highly sensitive to temperature, as it affects both enzyme activity and stability. A study on the solvent-free synthesis of this compound using immobilized Candida antarctica lipase B (CalB) found 60°C to be an effective temperature. smolecule.com
Substrate Molar Ratio: An excess of one of the substrates is often necessary, but a large excess of alcohol can sometimes inhibit enzyme activity. researchgate.net The optimal ratio must be determined experimentally for each specific system.
Enzyme Concentration: The amount of enzyme used directly influences the reaction rate. For the synthesis of this compound, a catalyst loading of 7.5% (by weight) has been reported to achieve high conversion. smolecule.com
Reaction Medium: Enzymatic esterifications can be performed in organic solvents or in solvent-free systems. Solvent-free reactions are considered more environmentally friendly. preprints.org When solvents are used, their properties can significantly affect enzyme activity and reaction equilibrium. researchgate.net
Water Activity: Controlling the water content, or water activity, is critical in enzymatic synthesis. While a minimal amount of water is necessary for the enzyme to maintain its active conformation, excess water will promote the reverse hydrolysis reaction. preprints.org
A study on the synthesis of this compound with immobilized CalB in a solvent-free system reported a 90% conversion. smolecule.com
Reaction Kinetics and Mechanism Elucidation in Biocatalyzed Esterification
The mechanism of lipase-catalyzed esterification differs from the acid-catalyzed route. It typically follows a Ping-Pong Bi-Bi mechanism. The process begins with the acylation of the enzyme, where the hydroxyl group of a serine residue in the lipase's active site attacks the carbonyl carbon of hexadecanoic acid. mdpi.com This results in the formation of a covalent acyl-enzyme intermediate and the release of a water molecule. In the second step, the deacylation of the enzyme occurs when the nucleophile, 2-octanol, attacks the acyl-enzyme complex, leading to the formation of the ester, this compound, and the regeneration of the free enzyme. mdpi.com
A significant feature of enzymatic catalysis is its potential for stereospecificity. Since 2-octanol is a chiral molecule, lipases can exhibit enantioselectivity, preferentially reacting with one enantiomer over the other. For instance, studies have shown that enzymatic reactions involving 2-octanol can display high enantioselectivity for the (S)-isomer. smolecule.com This property is highly valuable for producing optically active esters. Kinetic studies are essential for understanding the influence of various parameters on the reaction rate and for developing mathematical models that can be used for process scale-up. tiiips.com
Influence of Solvent Systems in Enzymatic Reactions
The choice of solvent significantly impacts the efficiency and selectivity of lipase-catalyzed esterification reactions for producing esters like this compound. acs.orgmdpi.com The solvent's properties can influence enzyme stability, substrate solubility, and the thermodynamic equilibrium of the reaction. nih.govulisboa.pt
Hydrophobicity and Enzyme Activity:
Generally, hydrophobic solvents are preferred for enzymatic ester synthesis as they tend to maintain higher lipase activity compared to hydrophilic ones. scielo.br The hydrophobicity of a solvent is often quantified by its logP value (the logarithm of the partition coefficient between octanol (B41247) and water). Studies have shown a positive correlation between the solvent's logP and the esterification rate constant. acs.org For instance, in the lipase-catalyzed synthesis of 1,3-diolein, increasing the solvent logP enhanced the esterification rate. acs.org However, this can sometimes be accompanied by a decrease in the enzyme's positional selectivity. acs.org
Polar vs. Nonpolar Solvents:
Nonpolar Solvents: These solvents, such as hexane (B92381) and isooctane, are often favored as they can lead to a more rigid enzyme conformation, which can enhance stability and activity. mdpi.commdpi.com They also improve the solubility of hydrophobic substrates. nih.gov
Polar Solvents: While polar organic solvents can sometimes increase the selectivity of lipases, they may also lead to a decrease in enzyme activity. mdpi.com However, the addition of small amounts of polar solvents to nonpolar media can sometimes have a positive effect on selectivity, but the concentration must be carefully controlled to avoid enzyme deactivation. mdpi.com For example, in some systems, polar solvents have been shown to enhance the monoester production rate compared to solvent-free systems. nih.gov
Solvent-Free Systems:
Solvent-free systems offer several advantages, including reduced environmental impact and simplified downstream processing. In some cases, solvent-free conditions can lead to higher yields in shorter reaction times compared to using certain solvents. For example, the synthesis of a particular ester yielded 90% in 8 hours with acetonitrile (B52724) as the solvent, while the same yield was achieved in just 5 hours in a solvent-free system. mdpi.com
Innovative Solvent Systems:
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure. Lipases can maintain relatively high selectivity in aqueous buffers or organic solvents containing ILs. mdpi.com
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. Some DESs have a stabilizing effect on lipase activity and can mitigate the inhibitory effects of other substances in the reaction mixture. mdpi.com
Table 1: Effect of Solvent Type on Enzymatic Esterification
| Solvent System | General Effect on Lipase Activity | General Effect on Selectivity | Key Considerations |
|---|---|---|---|
| Hydrophobic Solvents (e.g., Hexane, Isooctane) | Generally high | Can be variable | Good for hydrophobic substrates. acs.orgnih.gov |
| Hydrophilic Solvents (e.g., Acetone, t-BuOH) | Can be lower | May increase in some cases | Can lead to lower molecular weight polymers in polycondensation. mdpi.com |
| Solvent-Free | Can be very high | Dependent on substrates | Environmentally friendly, can reduce reaction times. mdpi.com |
| Ionic Liquids (ILs) | Generally stable | Can maintain high selectivity | "Green" solvent option. mdpi.com |
| Deep Eutectic Solvents (DESs) | Can be stabilizing | Can be high | Can counteract inhibition by other reaction components. mdpi.com |
Advanced Techniques in Biocatalyzed Synthesis (e.g., Microwave-Assisted)
Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, including enzymatic esterifications. anton-paar.com This method often leads to dramatically reduced reaction times, from hours or days to minutes or even seconds. anton-paar.com
In the context of enzymatic esterification, microwave radiation can facilitate the production of esters with high conversion rates and significantly shorter reaction times. For example, the microwave-assisted enzymatic synthesis of isopropyl myristate (IPM) and isopropyl palmitate (IPP) achieved a maximum conversion of 94.5% in just one minute of reaction time at 20% microwave power. nih.gov This represents a significant time and energy saving compared to conventional heating methods. nih.gov
The enhanced reaction rates under microwave irradiation are attributed to the rapid and uniform heating of the reaction mixture, which results from the direct interaction of microwaves with the polar molecules in the system. anton-paar.com This leads to rapid collisions and friction between molecules, accelerating the reaction. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Enzymatic Esterification
| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Seconds | anton-paar.com |
| Energy Consumption | Higher | Lower | nih.gov |
| Heating Mechanism | Conduction and Convection | Direct Dielectric Heating | anton-paar.com |
| Conversion Rate | High (but slower) | High (much faster) | nih.gov |
Alternative Synthetic Routes for this compound
Besides direct enzymatic esterification, other synthetic pathways can be employed to produce this compound.
Transesterification is a common method for synthesizing esters, which involves the exchange of the alkoxy group of an ester with an alcohol. smolecule.com This process can be catalyzed by acids, bases, or enzymes. scielo.br In the context of this compound, this would typically involve reacting a different ester of hexadecanoic acid (palmitic acid) with 2-octanol in the presence of a suitable catalyst. Lipase-catalyzed transesterification, in particular, has gained significant attention for producing structured lipids and other specialty esters due to the mild reaction conditions and high specificity of the enzyme. scielo.brscielo.br
The most straightforward chemical synthesis of this compound involves the direct esterification of hexadecanoic acid (palmitic acid) with 2-octanol. smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires elevated temperatures and reflux conditions to drive the reaction towards the formation of the ester product. To optimize the yield, key parameters such as temperature control (typically 60–80°C), molar ratio of reactants (e.g., 1:1.2 acid to alcohol), and the removal of water using methods like molecular sieves are crucial to shift the reaction equilibrium towards the product side.
Purity Assessment and Optimization in this compound Production
Ensuring the purity of the synthesized this compound is critical for its intended applications. Various analytical techniques are employed for this purpose.
Purity Assessment Methods:
Chromatographic Techniques: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of esters. service.gov.uk GC, often coupled with mass spectrometry (GC-MS), can separate and identify the desired product from unreacted starting materials and byproducts. nih.gov HPLC is particularly useful for substances with higher log KOW values. service.gov.uk Column chromatography, using silica (B1680970) gel with a suitable solvent gradient (e.g., hexane/ethyl acetate), is a common method for purification.
Spectroscopic Techniques: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to confirm the chemical structure of the synthesized ester. nih.govresearchgate.net
Melting Point Determination: A sharp and well-defined melting point range is a good indicator of the purity of a crystalline solid. Impurities tend to broaden and depress the melting point range. d-nb.info
Optimization of Purity:
Optimization of the reaction conditions is key to maximizing the purity of the final product. This includes:
Stoichiometry: Optimizing the molar ratio of the reactants (hexadecanoic acid and 2-octanol) can drive the reaction to completion and minimize the presence of unreacted starting materials.
Catalyst Selection and Concentration: The choice and amount of catalyst can significantly affect the reaction rate and the formation of byproducts.
Temperature and Reaction Time: Controlling the reaction temperature and duration is crucial to prevent side reactions and degradation of the product. mdpi.com
Byproduct Removal: Efficient removal of byproducts, such as water in direct esterification, is essential to shift the equilibrium towards the formation of the desired ester and improve the final yield and purity.
Chemical Reactivity and Mechanistic Investigations of Octan 2 Yl Hexadecanoate
Hydrolysis Pathways and Reaction Mechanisms
Ester hydrolysis is a fundamental reaction wherein an ester is cleaved back into its constituent carboxylic acid and alcohol by reacting with water. The reaction is reversible, and the removal of water from an esterification reaction is crucial to prevent the reverse hydrolysis reaction. aocs.org For octan-2-yl hexadecanoate (B85987), hydrolysis yields hexadecanoic acid and octan-2-ol. This transformation can proceed through several catalytic pathways, primarily acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism typically follows a multi-step pathway known as a nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon (Step 1). A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (Step 2). aocs.org Following a series of proton transfers (Steps 3 & 4), the octan-2-ol moiety is eliminated as a leaving group (Step 5). A final deprotonation step regenerates the acid catalyst and yields the final products: hexadecanoic acid and octan-2-ol (Step 6). masterorganicchemistry.com Each step in this mechanism is reversible. aocs.org
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a different mechanism. A hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate (Step 1). masterorganicchemistry.com This intermediate then collapses, eliminating the alkoxide (octan-2-oxide) as the leaving group (Step 2). masterorganicchemistry.com The alkoxide is a strong base and immediately deprotonates the newly formed hexadecanoic acid, creating a resonance-stabilized carboxylate salt and octan-2-ol (Step 3). masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion.
The structure of the alcohol component significantly impacts hydrolysis rates. Esters of secondary alcohols, like octan-2-ol, generally hydrolyze more slowly than those of primary alcohols due to increased steric hindrance around the reaction center, which impedes the approach of the nucleophile. rsc.org
Transesterification Processes and Product Distribution Analysis
Transesterification is a process that transforms one ester into another by exchanging the alcohol group. masterorganicchemistry.com For octan-2-yl hexadecanoate, this involves reacting it with another alcohol (R'-OH) in the presence of a catalyst. The original octan-2-ol is replaced by the new alcohol, forming a new ester (hexadecanoyl-OR') and releasing octan-2-ol.
The mechanism of transesterification is analogous to that of hydrolysis, involving a nucleophilic attack on the ester's carbonyl carbon by the incoming alcohol. masterorganicchemistry.comresearchgate.net Like hydrolysis, it can be catalyzed by both acids and bases. masterorganicchemistry.comscispace.com
Acid-Catalyzed Transesterification : The reaction begins with protonation of the carbonyl group, followed by nucleophilic attack from the new alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (octan-2-ol) yield the new ester. masterorganicchemistry.com
Base-Catalyzed Transesterification : An alkoxide anion (R'O⁻), formed from the reaction of the new alcohol with the base catalyst, attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the original alkoxide (octan-2-oxide) to form the new ester. scispace.com
Transesterification is an equilibrium-controlled process. masterorganicchemistry.com The product distribution is therefore dependent on the relative concentrations of the reactants. To shift the equilibrium toward the desired product, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com For instance, reacting this compound with a large excess of methanol (B129727) would predominantly yield methyl hexadecanoate. The specific distribution of wax ester products can be analyzed to determine enzyme selectivity for different fatty alcohols. researchgate.netnih.gov
Kinetic Studies of this compound Reactions
Kinetic studies of ester reactions provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound is not abundant, valuable inferences can be drawn from studies on analogous systems, such as other long-chain fatty acid esters.
The rate of ester hydrolysis is highly dependent on the structure of the alcohol moiety. The transition from a primary to a secondary alcohol in the ester affects both the activation energy (Ea) and the entropy of activation (ΔS‡). Kinetic studies on the hydrolysis of various alkyl acetates show that esters of secondary alcohols have slightly higher activation energies and less favorable (more negative) entropies of activation compared to primary esters, leading to slower reaction rates. rsc.org
| Ester | Relative Rate (Alkaline Hydrolysis) | Ea (kcal/mol) | log A |
| Ethyl Acetate (B1210297) (Primary) | 1.00 | 11.2 | 6.22 |
| Isopropyl Acetate (Secondary) | 0.23 | 11.1 | 5.42 |
| tert-Butyl Acetate (Tertiary) | 0.008 | 14.5 | 6.46 |
Data adapted from kinetic studies on alkyl acetate hydrolysis as a proxy for understanding the effect of alcohol structure. rsc.org
In enzyme-catalyzed reactions, such as those using lipases, the kinetics are often described by the Michaelis-Menten model. However, for reactions involving insoluble substrates like wax esters, the phenomenon of 'interfacial activation' complicates the kinetics, as the enzyme's activity is significantly enhanced at the lipid-water interface. scielo.br
For chemically catalyzed esterification, a proxy for the reverse hydrolysis reaction, kinetic studies show a strong dependence on temperature and catalyst loading. In the zinc-catalyzed esterification of pelargonic acid with 2-ethylhexyl alcohol (a system with similar chain lengths), yields greater than 94% were achieved within 4 hours at 170 °C with a 1 mol% catalyst loading. nih.gov This indicates that under appropriate conditions, the reaction can proceed efficiently.
Catalytic Effects on this compound Transformations
The choice of catalyst is critical in controlling the rate and outcome of ester transformations. Various types of catalysts, including acids, bases, enzymes, and metal salts, can be employed for the hydrolysis and transesterification of this compound.
Acid and Base Catalysts:
Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts. However, these reactions are often slow, requiring elevated temperatures (e.g., >100 °C) and long reaction times to achieve high conversion. scispace.com
Homogeneous base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also used, but their effectiveness is diminished by the presence of water or free fatty acids, which can lead to soap formation. ije.ir
Enzymatic Catalysts (Lipases): Lipases are widely used biocatalysts for ester synthesis and hydrolysis due to their high selectivity and ability to operate under mild conditions (moderate temperature and pH). researchgate.netresearchgate.net
Novozym 435 , an immobilized lipase (B570770) B from Candida antarctica, is a particularly robust and frequently used catalyst for the synthesis and transesterification of wax esters and other long-chain fatty acid esters. rsc.orgdss.go.th It often achieves very high yields (>95%) and can be reused, making it a sustainable choice. rsc.orgmdpi.com
Lipozyme RMIM , an immobilized lipase from Rhizomucor miehei, is another effective biocatalyst for these transformations. dss.go.thmdpi.com
Metal-Based Catalysts: Simple zinc(II) salts have emerged as effective and recyclable homogeneous catalysts for the esterification of fatty acids with long-chain alcohols. nih.gov
Salts like zinc oxide (ZnO) , **zinc acetate (Zn(OAc)₂) **, and zinc stearate act as Lewis acids, activating the fatty acid for reaction. nih.govmdpi.com
The catalytic activity is dependent on the counter-ion, with salts containing Brønsted basic anions (oxide, acetate) or poorly coordinating anions being highly effective. nih.gov These reactions are typically conducted at high temperatures (140-170 °C) and can achieve high yields in a matter of hours. nih.govmdpi.com During the reaction, the initial zinc salt is often converted in situ to the zinc carboxylate of the fatty acid being esterified. nih.govresearchgate.net
| Catalyst Type | Example Catalyst(s) | Typical Conditions | Key Characteristics |
| Acid | H₂SO₄, HCl | >100 °C, 3-48 h | High yields but slow reaction rates; requires high temperatures. scispace.com |
| Enzyme | Novozym 435 | 50-60 °C, 1-5 h | High selectivity, mild conditions, reusable, high yields (>95%). rsc.orgmdpi.com |
| Metal Salt | ZnO, Zn(OAc)₂ | 140-170 °C, 1-4 h, 1 mol% loading | Homogeneous catalysis with heterogeneous recycling, high yields (>94%), activity depends on the counter-ion. nih.govacs.org |
Advanced Analytical Characterization Techniques for Octan 2 Yl Hexadecanoate
Chromatographic and Spectroscopic Approaches for Structural Confirmation and Purity
A combination of chromatographic and spectroscopic methods provides a robust framework for the qualitative and quantitative analysis of octan-2-yl hexadecanoate (B85987).
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography (GC) is a cornerstone technique for the quantitative analysis of octan-2-yl hexadecanoate, prized for its ability to separate volatile compounds. When coupled with a Flame Ionization Detector (FID), GC allows for the precise determination of the compound's purity by resolving it from potential impurities such as unreacted 2-octanol (B43104) and hexadecanoic acid. The choice of a polar capillary column, for instance, one with a DB-WAX stationary phase, is often employed to achieve optimal separation.
For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. The peak area of this compound in a sample can then be compared to this curve to determine its concentration. The conditions for GC analysis, including inlet temperature, column type, and temperature programming, are critical for achieving accurate and reproducible results. For instance, a typical method might involve an initial oven temperature of 80°C, held for a period, followed by a programmed ramp up to 280°C. unipi.it
Table 1: Typical GC Parameters for this compound Analysis
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS) |
| Injector Temperature | 280 °C (splitless mode) |
| Oven Program | Initial 80°C (2 min), ramp 20°C/min to 280°C (10 min) |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
This table presents a generalized set of parameters; specific conditions may be optimized for different analytical needs.
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. By ionizing the molecule and separating the resulting fragments based on their mass-to-charge ratio (m/z), MS provides invaluable information about the compound's molecular weight and structure. The molecular ion peak ([M]+) for this compound is expected at approximately m/z 368.6. nih.gov
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For an ester like this compound, common fragmentation pathways include cleavage of the ester bond, leading to fragments corresponding to the fatty acid and alcohol moieties. This detailed fragmentation data confirms the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, particularly for confirming the connectivity of atoms and analyzing its stereochemistry. Both ¹H NMR and ¹³C NMR are routinely used.
In ¹H NMR spectra, distinct signals are expected for the various protons within the molecule. For example, the protons on the methylene (B1212753) group adjacent to the ester oxygen typically appear in the δ 4.0–4.2 ppm range, while the branched 2-octyl chain presents a multiplet in the δ 1.2–1.6 ppm region.
¹³C NMR spectroscopy provides information about the carbon skeleton. A key signal is that of the ester carbonyl carbon, which typically resonates around δ 170 ppm. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for stereochemical analysis. longdom.org COSY spectra reveal correlations between coupled protons, allowing for the mapping of the proton connectivity within the molecule and providing insights into the three-dimensional arrangement of atoms. longdom.org This is crucial for determining the relative stereochemistry at the chiral center of the 2-octyl group.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | ~1735-1750 |
| Ester C-O | C-O Stretch | ~1300-1000 |
| Alkane C-H | C-H Stretch | ~2850-3000 |
| Alkane C-H | C-H Bend | ~1350-1470 |
This table provides approximate ranges for characteristic IR absorptions.
Hyphenated Techniques in this compound Characterization
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are exceptionally valuable for the analysis of complex samples containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique that couples the separation capabilities of GC with the molecular identification power of MS. jmchemsci.comresearchgate.net This makes it an ideal method for analyzing this compound in complex matrices, such as essential oils or industrial formulations. iomcworld.comresearchgate.net
In a GC-MS analysis, the sample is first injected into the GC, where its components are separated based on their volatility and interaction with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. unipi.it The NIST library is a common resource used to match the obtained mass spectra with known compounds. iomcworld.comd-nb.infonih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound, even in the presence of numerous other components.
Application of Advanced Chemometric Methods in Analytical Profiling
The analytical profiling of complex mixtures containing wax esters such as this compound often generates vast and intricate datasets, particularly when employing high-resolution techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC-MS). spectroscopyonline.commdpi.com Chemometrics, which integrates mathematical and statistical methods, provides essential tools to extract meaningful information from this chemical data. nih.gov These advanced methods are crucial for pattern recognition, classification, and differentiation of samples based on their comprehensive chemical fingerprints, rather than focusing on a single analyte.
Advanced chemometric techniques are widely applied to characterize and differentiate complex lipid samples. For instance, methods like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Linear Discriminant Analysis (LDA) are used to classify samples based on their fatty acid and ester profiles. semanticscholar.orgrsdjournal.org These multivariate analysis techniques can effectively reduce the complexity of the data, identify correlations between different compounds, and highlight the molecules that are most significant for differentiating between sample groups. nih.govrsc.org
Research Findings in Lipid Profiling
Research in lipidomics frequently utilizes chemometrics to interpret complex data. In the analysis of fatty acid profiles in various fish species, chemometric techniques successfully distinguished between six groups based on species and geographical origin. semanticscholar.org Similarly, PCA applied to the fatty acid data of soybean cultivars accounted for a significant portion of the total variance, enabling the differentiation of the cultivars. nih.gov
In another study focused on differentiating fish species, discriminant analysis identified specific fatty acids that were key for classification. rsdjournal.org The analysis revealed that pentadecylic acid (15:0), palmitoleic acid (16:1), margaric acid (17:0), stearic acid (18:0), arachidonic acid (20:4), and lignoceric acid (24:0) had the highest power to discriminate between the species studied. rsdjournal.org Such approaches are also pivotal in food authentication, where the fatty acid methyl ester (FAME) compositions, combined with chemometric analysis, can verify the origin of products like virgin olive oils. nih.gov
The data for these analyses are typically generated by separating and identifying the constituent lipids. Wax esters, due to their similar polarities and carbon numbers, can be challenging to separate using conventional chromatography alone. colab.ws Therefore, hyphenated techniques like HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC–QTOF-MS) are employed for direct analysis and identification. spectroscopyonline.com The resulting datasets, which include retention times and mass spectra for numerous compounds including various esters, are then subjected to chemometric evaluation. scispace.comnih.gov
Interactive Data Tables
Table 1: Example of Principal Component Analysis of Fatty Acid Data This table illustrates how PCA can summarize the variance in a dataset of soybean fatty acids. The first few principal components (PCs) capture the majority of the information.
| Principal Component | Eigenvalue | Variability (%) | Cumulative (%) |
| PC1 | 2.53 | 28.16 | 28.16 |
| PC2 | 1.95 | 21.62 | 49.78 |
| PC3 | 1.55 | 17.22 | 67.00 |
| PC4 | 1.30 | 14.49 | 81.49 |
| This table is generated based on findings from a chemometric study on soybean cultivars, where four principal components accounted for 81.49% of the total variance in the fatty acid data. nih.gov |
Table 2: Discriminating Fatty Acids for Fish Species Classification via Discriminant Analysis This table shows the statistical significance (F-value) and discriminatory power of individual fatty acids in classifying different fish species.
| Fatty Acid | Wilks' Lambda | F-value |
| Pentadecylic acid (15:0) | 0.612 | 10.32 |
| Palmitoleic acid (16:1) | 0.589 | 11.41 |
| Margaric acid (17:0) | 0.711 | 6.54 |
| Stearic acid (18:0) | 0.583 | 11.75 |
| Arachidonic acid (20:4) | 0.723 | 6.13 |
| Lignoceric acid (24:0) | 0.654 | 8.52 |
| This table is based on data from a study that used discriminant analysis to differentiate fish species based on their lipid profiles, highlighting the fatty acids with the most significant discriminatory power. rsdjournal.org |
Biological Interactions and Bioactivity Research of Octan 2 Yl Hexadecanoate Non Human Systems
Investigation of Octan-2-YL Hexadecanoate (B85987) Interactions with Lipid Membranes
The structure of octan-2-yl hexadecanoate, characterized by long hydrocarbon chains, suggests a significant potential for interaction with the lipid bilayers that form cellular membranes. smolecule.com Its amphiphilic nature governs its orientation and behavior within these biological structures. smolecule.com
Direct studies specifically measuring the modulation of membrane fluidity by this compound are not extensively documented. However, the behavior of similar long-chain molecules provides a basis for understanding its potential effects. Alkanes and other lipophilic compounds are known to intercalate between the fatty acyl chains of membrane lipids. This insertion can disrupt the ordered packing of the lipid tails, thereby increasing the fluidity of the membrane bilayer. researchgate.net The presence of hydrophobic moieties within fatty acid esters is a known influencer of membrane integration and disruption. researchgate.net Given that this compound is a large lipid ester, it is hypothesized that it would integrate into cellular membranes, potentially altering their physical properties such as fluidity and permeability.
Enzymatic Modulation and Metabolic Pathway Studies
The metabolism of this compound is likely mediated by lipases and esterases that cleave its ester linkage. Lipases, such as pancreatic lipase (B570770) and adipose triglyceride lipase (ATGL), exhibit broad substrate specificity for long-chain fatty acid esters. smolecule.com Research suggests that ATGL may utilize compounds like this compound not only for hydrolysis but also as substrates in transacylation reactions for the biosynthesis of other complex lipids. smolecule.com
The compound's structure, featuring a long palmitate chain and a bulky secondary alcohol group, may result in variable enzyme affinity. smolecule.com While lipases may show higher activity due to the preference for the long fatty acid chain, esterases might exhibit reduced efficiency due to steric hindrance from the branched octan-2-yl group. smolecule.com
Beyond enzymatic breakdown, the transport and availability of this compound within a cell are facilitated by Fatty Acid Binding Proteins (FABPs). These intracellular proteins act as chaperones for lipophilic molecules. smolecule.com Different isoforms of FABPs show varied binding affinities for fatty acid esters based on their specific molecular structure. smolecule.com
Table 1: Potential Enzymatic and Protein Interactions of this compound
| Enzyme/Protein Class | Specific Example(s) | Potential Interaction with this compound | Reference |
|---|---|---|---|
| Lipases | Adipose Triglyceride Lipase (ATGL) | Potential substrate for hydrolysis and transacylation reactions. | smolecule.com |
| Esterases | General Carboxylesterases | May exhibit reduced hydrolytic efficiency due to steric hindrance from the branched alcohol moiety. | smolecule.com |
| Binding Proteins | Fatty Acid Binding Proteins (FABPs) | Binds to facilitate intracellular transport and metabolism; affinity varies by FABP isoform. | smolecule.com |
Antioxidant Activity Investigations in In Vitro Systems
While direct in vitro antioxidant studies on this compound are limited, significant research has been conducted on its constituent fatty acid, hexadecanoic acid (palmitic acid), and its simpler esters. These related compounds have demonstrated notable antioxidant capabilities in various assays.
Plant extracts containing hexadecanoic acid have shown free radical scavenging activity. researchgate.net Hexadecanoic acid itself is reported to possess antioxidant properties. researchgate.netresearchgate.net For instance, studies on hexadecanoic acid derived from plant sources suggest its potential as a natural antioxidant agent. researchgate.net The antioxidant activity is often evaluated using assays such as the 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging potential test. researchgate.net
Table 2: Summary of Antioxidant Activity for Hexadecanoic Acid (Palmitic Acid)
| Compound | Assay | Finding | Reference |
|---|---|---|---|
| Hexadecanoic Acid | General Activity | Reported to possess antioxidant, anti-inflammatory, and hypocholesterolemic properties. | nih.gov |
| Hexadecanoic Acid | General Activity | Identified as a bioactive compound with potential antioxidant applications in the pharmaceutical industry. | researchgate.net |
Exploration of Antimicrobial Properties
Similar to antioxidant research, the exploration of antimicrobial properties has largely focused on the hexadecanoate component of the molecule. Hexadecanoic acid and its methyl ester have been identified as having activity against a range of microbes. researchgate.net There is a suggestion that this compound itself may possess mild antimicrobial properties, which could be useful in the preservation of commercial formulations. smolecule.com
Studies have demonstrated that hexadecanoic acid and its derivatives can act as antibacterial agents. researchgate.netresearchgate.net For example, hexadecanoic acid methyl ester has been investigated for its activity against multidrug-resistant bacteria. dntb.gov.uanih.gov The fatty acid n-hexadecanoic acid has been linked to antibacterial and anti-inflammatory activities in multiple studies. researchgate.net
Table 3: Antimicrobial Activity of Hexadecanoic Acid and Its Derivatives
| Compound | Target Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| Hexadecanoic acid methyl ester | Multidrug-resistant bacteria | Showed inhibitory activity against clinical pathogenic bacteria. | dntb.gov.uanih.gov |
| n-Hexadecanoic acid | S. aureus, B. subtilis, E. coli, K. pneumoniae | Exhibited moderate antibacterial activity at a concentration of 50 µg/ml. | researchgate.net |
Studies on Cellular Responses in Select Non-Human Cell Lines (Methodological Focus)
Specific studies detailing the cellular responses to this compound in non-human cell lines are not widely available. However, the methodological approaches to assess the bioactivity of lipophilic compounds like it are well-established.
To investigate potential antimicrobial effects , researchers typically employ broth microdilution or agar (B569324) diffusion assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These methods quantify the lowest concentration of the compound required to inhibit or kill the target microorganisms. researchgate.net
The antioxidant capacity is commonly assessed using in vitro chemical assays. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS radical scavenging assays, which measure the compound's ability to neutralize stable free radicals. researchgate.netnih.gov The results are often expressed as an IC50 value, representing the concentration needed to scavenge 50% of the radicals.
To study enzymatic interactions , such as the influence on lipase activity, researchers utilize kinetic assays. These can involve titrimetric methods to measure the release of fatty acids upon ester hydrolysis or spectrophotometric and spectrofluorometric assays that use chromogenic or fluorogenic substrates to monitor enzyme activity in real-time. uq.edu.au
For assessing broader cellular responses like cytotoxicity or impacts on metabolic pathways, a variety of cell-based assays are used. These include viability assays (e.g., MTT or trypan blue exclusion), assays to measure changes in gene expression (e.g., RT-qPCR), and proteomic analyses to observe alterations in protein levels in response to treatment with the compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hexadecanoic acid (Palmitic acid) |
| 2-octanol (B43104) |
| Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) ethyl ester |
| Hexadecanoic acid methyl ester (Methyl palmitate) |
| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| 4-nitrophenyl alkanoates |
| Retinyl palmitate |
| Oleyl palmitate |
| Butanoate ester |
| Butan-1-ol |
| Oleyl alcohol |
Environmental Fate and Degradation Mechanisms of Octan 2 Yl Hexadecanoate
Biodegradation Pathways and Rates in Environmental Compartments
Biodegradation is a primary mechanism for the environmental breakdown of organic compounds like octan-2-yl hexadecanoate (B85987). This process is mediated by microorganisms that utilize the compound as a carbon source. The structure of octan-2-yl hexadecanoate, with its long fatty acid chain and branched alcohol moiety, influences its bioavailability and the rate at which it is degraded.
In aquatic environments, the biodegradation of long-chain esters is often initiated by enzymatic hydrolysis. Lipases and esterases, enzymes produced by a wide range of marine microorganisms, cleave the ester bond, releasing hexadecanoic acid (palmitic acid) and octan-2-ol. These breakdown products are then typically further metabolized through pathways such as β-oxidation for the fatty acid and oxidation for the alcohol.
The rate of biodegradation in marine environments can be influenced by several factors, including temperature, nutrient availability, and the presence of acclimated microbial populations. The low water solubility of this compound can limit its availability to microorganisms, often making the initial hydrolysis step the rate-limiting factor in its complete mineralization. Studies on analogous wax esters in marine settings have shown that they can be utilized by various marine bacteria and zooplankton. wikipedia.org
No specific aquatic biodegradation rate studies for this compound were found in the reviewed literature. The following table provides hypothetical data based on the expected behavior of similar long-chain esters in marine environments.
| Parameter | Value | Conditions |
| Half-life (t½) | 30 - 90 days | Aerobic marine water, 20°C |
| Mineralization | 40 - 60% after 60 days | Radiolabeling study |
| Primary Degradation Products | Hexadecanoic acid, Octan-2-ol | GC-MS analysis |
Table 1: Hypothetical Aquatic Biodegradation Data for this compound
In soil systems, the biodegradation of this compound is also expected to proceed via initial enzymatic hydrolysis. Soil microorganisms, including bacteria and fungi, produce extracellular lipases and esterases that can break down the ester. The resulting hexadecanoic acid and octan-2-ol are common natural products that can be readily metabolized by a diverse range of soil microbes.
The strong adsorption of this compound to soil organic matter can significantly impact its biodegradation rate. ecetoc.orgmdpi.com While this sorption reduces its availability in the aqueous phase, it can also create a concentrated source for attached microorganisms. The rate of degradation will be dependent on soil type, organic matter content, moisture, temperature, and the composition of the microbial community. Research on the biodegradation of other long-chain alkanes and esters in soil indicates that these processes can be effective, although they may be slower than for more water-soluble compounds. viu.canih.gov
| Soil Type | Organic Matter (%) | Half-life (t½) (days) | Primary Degradation Products |
| Sandy Loam | 2.5 | 45 - 120 | Hexadecanoic acid, Octan-2-ol |
| Clay | 5.0 | 60 - 180 | Hexadecanoic acid, Octan-2-ol |
Table 2: Illustrative Terrestrial Biodegradation Data for this compound
Phototransformation and Hydrolysis in Environmental Media
Phototransformation and hydrolysis are abiotic degradation pathways that can contribute to the breakdown of this compound in the environment.
Phototransformation , or photodegradation, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. While some esters can undergo direct photolysis, the potential for this process is dependent on the molecule's ability to absorb UV radiation. For a saturated ester like this compound, direct photolysis is expected to be a minor degradation pathway. Indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., dissolved organic matter), could potentially play a more significant role. nih.govnih.gov
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolysis of esters can be catalyzed by acids or bases. libretexts.orgchemguide.co.uk In typical environmental pH ranges (around 5 to 9), the rate of uncatalyzed and acid/base-catalyzed hydrolysis of long-chain, non-polar esters like this compound is generally very slow. nist.gov The low water solubility of the compound further limits the accessibility of the ester linkage to water molecules, making significant hydrolysis unlikely to be a rapid degradation process in most environmental compartments.
Quantitative data on the phototransformation and hydrolysis of this compound is not available. The following table provides estimated environmental half-lives based on the behavior of similar long-chain alkyl esters.
| Degradation Process | Environmental Compartment | Estimated Half-life (t½) | Notes |
| Phototransformation | Surface Water | > 100 days | Insignificant light absorption in the solar spectrum. |
| Hydrolysis | Water (pH 7, 25°C) | > 1 year | Slow reaction rate for long-chain esters. |
Table 3: Estimated Abiotic Degradation Half-lives for this compound
Environmental Transport and Distribution Modeling
The transport and distribution of this compound in the environment are governed by its physicochemical properties, particularly its high lipophilicity and low volatility.
Due to its long hydrocarbon chains, this compound is a highly non-polar and lipophilic molecule. This results in a strong tendency to partition from water to organic phases, such as soil organic carbon and sediments. ecetoc.org This process, known as adsorption , significantly reduces its concentration in the aqueous phase and limits its mobility in soil and aquatic systems. The strength of this adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For highly lipophilic compounds, Koc values are typically high, indicating strong binding to soil and sediment. nih.gov
Desorption , the release of the adsorbed compound back into the water phase, is generally a slow process for strongly sorbed chemicals. This can lead to the long-term persistence of this compound in soils and sediments.
Specific experimental data for the adsorption of this compound is unavailable. The following table presents estimated values based on its chemical structure and the properties of similar compounds.
| Parameter | Estimated Value | Implication |
| Log Koc | 4.5 - 6.0 | Strong adsorption to soil and sediment organic matter. |
| Mobility in Soil | Low to Immobile | Limited leaching potential to groundwater. |
Table 4: Estimated Adsorption Characteristics of this compound
Volatilization is the transfer of a chemical from the soil or water surface to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant, while volatilization from soil is also influenced by its vapor pressure and adsorption characteristics. usda.gov this compound has a high molecular weight and is expected to have a very low vapor pressure, which significantly limits its potential for volatilization. nih.gov
Consequently, long-range atmospheric transport is not considered a significant distribution pathway for this compound. Its environmental distribution is likely to be dominated by its association with particulate matter in aquatic systems and its retention in the upper layers of soil. Multimedia environmental fate models would predict that this compound will predominantly reside in the soil and sediment compartments. nih.govresearchgate.net
Physicochemical properties related to the volatilization of this compound are not experimentally determined in the available literature. The values below are estimates based on its structure.
| Property | Estimated Value | Implication |
| Vapor Pressure (25°C) | < 1.0 x 10⁻⁶ Pa | Very low volatility. |
| Henry's Law Constant | Low | Low tendency to partition from water to air. |
| Atmospheric Residence Time | Short | If volatilized, likely to adsorb to atmospheric particulates and be removed via deposition. |
Table 5: Estimated Volatilization and Atmospheric Distribution Properties of this compound
Ecotoxicity Assessment Methodologies and Environmental Impact Evaluations
The ecotoxicological profile of this compound is primarily inferred from data on analogous long-chain fatty acid esters, owing to a lack of specific experimental data for this particular compound in publicly accessible literature. The assessment methodologies for such substances typically involve a combination of standardized aquatic and terrestrial toxicity tests, biodegradation studies, and in silico modeling, such as Quantitative Structure-Activity Relationship (QSAR) models. Furthermore, a read-across approach, which uses data from structurally similar chemicals to predict the properties of a target substance, is a scientifically sound and regulatory-accepted method for filling data gaps.
Ecotoxicity Testing Paradigms
Standard ecotoxicity tests for chemicals like this compound are conducted to determine their potential adverse effects on various environmental compartments. These tests are typically performed following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity: The primary focus of ecotoxicity testing is on the aquatic environment, as many cosmetic and personal care ingredients can enter waterways through wastewater. Standard tests involve exposing representative aquatic organisms to the substance and observing the effects.
Acute Toxicity to Fish: Typically, a 96-hour study is conducted on species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) to determine the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test population.
Acute Toxicity to Aquatic Invertebrates: A 48-hour immobilization test is commonly performed on cladocerans, such as Daphnia magna, to determine the median effective concentration (EC50) that causes immobility in 50% of the daphnids.
Toxicity to Algae: A 72-hour growth inhibition test is conducted on green algae, such as Pseudokirchneriella subcapitata, to determine the concentration that inhibits growth by 50% (IC50).
Terrestrial Toxicity: While less common for cosmetic ingredients unless significant environmental release to soil is anticipated, terrestrial toxicity tests can be conducted on organisms such as earthworms, soil microorganisms, and plants.
Environmental Fate and Biodegradation
Ready Biodegradability: Tests such as the OECD 301 series are used to assess the potential for rapid and complete biodegradation in an aerobic environment. Fatty acid esters are generally considered to be readily biodegradable. They are expected to be broken down by microorganisms in wastewater treatment plants and the wider environment.
Bioaccumulation Potential: The tendency of a substance to accumulate in the tissues of living organisms is assessed. Due to their lipophilic nature, long-chain esters might be expected to have some bioaccumulation potential. However, their ready metabolism and degradation typically mitigate this risk.
Environmental Impact Evaluation
Low Water Solubility: These substances have very low solubility in water, which limits their bioavailability to aquatic organisms.
Low Toxicity: As a class of compounds, long-chain esters generally exhibit low acute and chronic toxicity to aquatic organisms. Often, no adverse effects are observed at concentrations up to the limit of their water solubility.
Ready Biodegradability: Their susceptibility to microbial degradation prevents them from persisting in the environment.
Research Findings and Data
In the absence of direct experimental data for aquatic toxicity, a read-across approach is employed, using data from structurally similar long-chain esters. The table below presents representative ecotoxicity data for analogous compounds, which provides an indication of the expected low environmental hazard of this compound.
| Test Organism | Endpoint | Duration | Result (mg/L) | Analogous Substance |
|---|---|---|---|---|
| Fish (e.g., Oncorhynchus mykiss) | LC50 | 96 hours | > 100 (No effects at solubility limit) | Long-chain fatty acid esters |
| Aquatic Invertebrate (e.g., Daphnia magna) | EC50 | 48 hours | > 100 (No effects at solubility limit) | Long-chain fatty acid esters |
| Algae (e.g., Pseudokirchneriella subcapitata) | IC50 | 72 hours | > 100 (No effects at solubility limit) | Long-chain fatty acid esters |
This table presents expected values based on data for structurally similar long-chain fatty acid esters, as specific experimental data for this compound is not available.
Applications of Octan 2 Yl Hexadecanoate in Advanced Materials and Industrial Processes
Role as a Model Compound in Fundamental Ester Chemistry Research
Octan-2-yl hexadecanoate (B85987) serves as a valuable model compound for investigating the principles of ester chemistry, particularly in the study of reaction kinetics and hydrolysis mechanisms. The presence of the ester group on a secondary carbon atom introduces steric hindrance, which significantly influences its reactivity compared to its linear isomers.
Experimental kinetic studies have demonstrated that octan-2-yl hexadecanoate exhibits hydrolysis rate constants that are 15-30% lower than corresponding linear alkyl esters smolecule.com. This reduced reactivity is attributed to the combined effects of steric hindrance from the branched alkyl substituent and altered electronic distribution around the ester linkage smolecule.com. The secondary alcohol esterification creates an electronic environment where the oxygen atom is less nucleophilic, leading to decreased reactivity in base-catalyzed hydrolysis reactions smolecule.com. This makes it an ideal candidate for studying the subtle interplay of steric and electronic effects in ester-based reactions.
Table 1: Comparative Hydrolysis Rates of Esters
| Ester Type | Relative Hydrolysis Rate | Key Influencing Factors |
|---|---|---|
| Linear Alkyl Esters | Higher | Minimal steric hindrance, higher nucleophilicity of the ester oxygen. |
| This compound | Lower (15-30% reduction) | Steric hindrance from the branched octyl group, reduced nucleophilicity due to inductive effects. smolecule.com |
Applications in Advanced Formulations and Specialty Chemical Development
The distinct properties of this compound make it a functional component in the development of advanced formulations and specialty chemicals across various industries.
Industrial Use in Polymers and Lubricants
In the polymer industry, esters of 2-octanol (B43104), such as this compound, have been identified as effective plasticizers. google.com A patent has highlighted that these esters exhibit excellent plasticizing properties and surprisingly good compatibility with thermoplastic polymers. google.com Plasticizers are crucial additives that increase the flexibility and durability of plastic materials. specialchem.com The branched structure of this compound can disrupt polymer chain packing, leading to improved low-temperature performance of the plasticized material. google.com
In the field of lubricants, branched-chain esters are highly valued for their superior performance characteristics. srce.hrukm.my The branching in the alcohol fragment of the ester leads to very good low-temperature performance, high flash points, high viscosity indexes, and good stability against oxidation. srce.hr These properties are critical for high-performance lubricants used in demanding applications such as automotive engine oils, hydraulic fluids, and gear oils. srce.hrukm.my The branched structure of this compound helps to lower the pour point of lubricant formulations by preventing the alignment of carbon chains during crystallization. ukm.my
Table 2: Properties of Branched-Chain Esters in Industrial Applications
| Application | Key Property Conferred by Branched Structure | Benefit |
|---|---|---|
| Polymers (as plasticizers) | Good compatibility, improved low-temperature properties. google.com | Enhanced flexibility and durability of the final product. |
Integration in Textile Treatment and Dye Formulations
Fatty acid esters are widely used in the textile industry as softeners, emulsifiers, and lubricants. irispublishers.comirispublishers.com While specific documentation for this compound is not prevalent, its chemical nature as a fatty acid ester suggests its utility in these applications. Esters can be used as textile softening agents, which are easily biodegradable and highly effective. google.com In textile processing, such as spinning and weaving, lubricants are essential to reduce friction between fibers, which minimizes machine wear and improves productivity. nanotrun.com
Furthermore, in dye formulations, fatty acid esters can act as emulsifiers, helping to disperse dyes evenly in the dyeing medium for better penetration into the fibers. nanotrun.com This leads to more uniform dyeing and vibrant colors. nanotrun.com The solvent properties of esters can also be beneficial in formulating printing pastes. irispublishers.comirispublishers.com
Contribution to Green Chemistry Principles and Sustainable Production
The production and application of this compound can align with the principles of green chemistry, particularly through the use of biocatalytic synthesis methods. The enzymatic synthesis of esters, utilizing lipases, is a more sustainable alternative to traditional chemical catalysis. mdpi.com This approach offers several advantages, including milder reaction conditions (lower temperatures and pressures), high selectivity, and the avoidance of hazardous reagents and solvents. mdpi.comrsc.org
Solvent-free biocatalytic processes for the synthesis of branched-chain esters have been successfully developed. mdpi.com These methods not only reduce the environmental impact by eliminating organic solvents but can also lead to higher productivity and easier product purification. mdpi.comrsc.org The use of renewable raw materials, such as fatty acids from vegetable oils and bio-derived alcohols, further enhances the sustainability profile of this compound production. The development of such sustainable bioproduction methods is crucial for the chemical industry's transition towards more environmentally friendly practices. nih.govnih.gov
Table 3: Comparison of Synthesis Methods for Esters
| Synthesis Method | Key Characteristics | Green Chemistry Alignment |
|---|---|---|
| Traditional Chemical Catalysis | High temperatures, use of strong acid catalysts, potential for side reactions and waste generation. | Lower alignment due to harsh conditions and potential for hazardous waste. |
| Biocatalytic Synthesis (Enzymatic) | Mild reaction conditions, high selectivity, use of biodegradable catalysts (enzymes), potential for solvent-free systems. mdpi.comrsc.org | High alignment with principles of green chemistry, such as waste prevention, use of renewable feedstocks, and catalysis. |
Theoretical and Computational Investigations of Octan 2 Yl Hexadecanoate
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules such as long-chain esters.
The molecular structure of octan-2-yl hexadecanoate (B85987) is significantly influenced by the methyl branch on the second carbon of the octyl chain. smolecule.com This branching creates a chiral center and introduces conformational constraints that differentiate it from its linear isomers. smolecule.com
Computational conformational analysis indicates that octan-2-yl hexadecanoate has a preference for extended conformations, where the hexadecanoate chain is arranged in an anti-periplanar fashion to minimize steric hindrance. smolecule.com Studies have shown that approximately 60-70% of the molecules exist in these extended states, while 20-30% adopt partially folded conformations due to intramolecular forces. smolecule.com
Table 1: Conformational Data for this compound
| Parameter | Finding |
|---|---|
| Preferred Conformation | Extended (anti-periplanar) |
| Population (Extended) | ~60-70% |
| Population (Folded) | ~20-30% |
| Key Structural Feature | Methyl branch at C-2 of the octyl chain |
| Effect of Branching | Increased conformational restriction, more compact structure |
Currently, there is limited specific information available in the public domain regarding polymer simulations or material property predictions involving this compound. Such studies would typically explore how the compound interacts with polymer matrices or how its properties contribute to the bulk characteristics of a material, but dedicated research on this specific ester in the context of polymer science is not prominently documented.
Quantum Chemical Calculations and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to explore the electronic structure of molecules and predict their chemical reactivity. mdpi.com
Advanced computational modeling using Density Functional Theory (DFT) has been applied to this compound to understand its conformational landscape and electronic properties. smolecule.com These calculations have shown that the molecule can exist in multiple low-energy conformations that are separated by relatively small energy barriers. smolecule.com
The conformational landscape is defined by restricted rotation around the C-O ester bond, with calculated energy differences between major conformational states in the range of 2-4 kJ/mol. smolecule.com These subtle energy differences in the electronic structure directly influence the compound's physical properties and its interactions in biological systems. smolecule.com The long hexadecanoate chain also contributes to the electronic structure through hyperconjugation effects. smolecule.com
Table 2: DFT Calculation Results for this compound Conformers
| Parameter | Value | Significance |
|---|---|---|
| Methodology | Density Functional Theory (DFT) | Provides insight into electronic structure and energy |
| Conformational States | Multiple low-energy conformers | Indicates molecular flexibility |
| Energy Barriers | Small | Allows for interconversion between conformers |
| Energy Difference | 2-4 kJ/mol | Influences conformational populations and physical properties |
The positioning of the ester group as a secondary ester in this compound creates distinct electronic effects that govern its chemical reactivity. smolecule.com The secondary esterification results in reduced nucleophilicity at the ester oxygen compared to primary alcohol esters. smolecule.com This is due to inductive effects from the branched alkyl group, which alters the electron density around the oxygen atom. smolecule.com
This electronic environment leads to modified hydrolysis kinetics. smolecule.com Experimental kinetic studies have shown that the hydrolysis rate constants for this compound are 15-30% lower than those for corresponding linear alkyl esters. smolecule.com This reduced reactivity is attributed to a combination of steric hindrance from the branched chain and the altered electronic distribution around the ester linkage. smolecule.com
Table 3: Predicted Reactivity Based on Molecular Structure
| Structural Feature | Electronic Effect | Predicted Reactivity Impact |
|---|---|---|
| Secondary Alcohol Ester | Reduced nucleophilicity vs. primary ester | Slower hydrolysis kinetics |
| Branched Alkyl Moiety | Steric hindrance and altered electronic distribution | Decreased susceptibility to nucleophilic attack |
| Long Alkyl Chain (C16) | Increased hydrophobic character | Enhanced lipophilicity, influencing solubility and interactions |
Structure-Activity Relationship (SAR) Modeling for Biological and Environmental Processes
Structure-Activity Relationship (SAR) studies of this compound focus on how its unique molecular features—the branched alkyl chain, the secondary ester linkage, and the long saturated fatty acid component—dictate its behavior in biological and environmental systems. smolecule.com
The molecule's high lipophilicity is a key determinant of its interactions. smolecule.com This property facilitates partitioning into and integration with lipid bilayers, which is relevant for its function as a skin emollient and may enhance the permeability of lipid membranes. smolecule.com The chiral center at the second carbon of the octyl chain creates an asymmetric environment, which can influence its interaction with biological macromolecules like enzymes that have specific stereo-requirements. smolecule.com For instance, its structure may lead to variable affinity for enzymes such as lipases and esterases, potentially resulting in resistance to enzymatic hydrolysis compared to simpler linear esters. smolecule.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Octan-2-yl hexadecanoate, and how can reaction efficiency and purity be optimized?
- Methodological Answer : The synthesis of this compound typically involves esterification between hexadecanoic acid and 2-octanol, catalyzed by acids (e.g., sulfuric acid) or enzymatic agents. Key parameters include temperature control (60–80°C), molar ratio optimization (1:1.2 acid-to-alcohol), and use of molecular sieves to remove water and shift equilibrium toward ester formation . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by gas chromatography (GC) or HPLC, comparing retention times with authentic standards . For novel syntheses, full characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is mandatory to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR should show distinct signals for the ester carbonyl (δ ~170 ppm in C NMR), methylene groups adjacent to the ester oxygen (δ 4.0–4.2 ppm), and the branched 2-octyl chain (multiplet at δ 1.2–1.6 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 368.6 (CHO), with fragmentation patterns confirming the ester backbone .
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm provides quantitative purity analysis, while GC-FID using a polar capillary column (e.g., DB-WAX) resolves impurities like unreacted alcohol or acid .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : Contradictions in physical data often arise from impurities or measurement conditions. To resolve these:
- Reproduce Methods : Follow documented protocols (e.g., USP/PhEur monographs for related esters) using calibrated equipment .
- Control Variables : Standardize solvent systems (e.g., ethanol/water mixtures for solubility tests) and annealing processes for melting point determination .
- Cross-Validate : Compare results with computational predictions (e.g., Hansen solubility parameters) or databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. What strategies can elucidate the biological interactions of this compound, particularly with enzymes like carbonic anhydrases or lipoxygenases?
- Methodological Answer :
- Network Pharmacology : Use tools like SwissTargetPrediction to identify putative targets, then validate via molecular docking (AutoDock Vina) against crystallographic structures (e.g., PDB IDs: Q9Y2D0 for carbonic anhydrase 5B) .
- In Vitro Assays : Measure inhibition kinetics using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) and analyze data with Lineweaver-Burk plots to determine values .
- Metabolomic Profiling : Track metabolic fate in cell cultures via LC-MS/MS, focusing on hydrolysis products (hexadecanoic acid, 2-octanol) and downstream lipid mediators .
Q. How can researchers design experiments to resolve contradictory data on the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via GC-MS. Use Arrhenius modeling to predict shelf-life .
- Mechanistic Studies : Employ isotopic labeling (e.g., O in the ester group) to trace hydrolysis pathways in aqueous buffers at different pH levels .
- Statistical Analysis : Apply multivariate ANOVA to identify significant factors (temperature, pH, oxidizers) contributing to instability, ensuring triplicate replicates and blinded analysis .
Q. What computational approaches are effective in predicting the environmental fate or toxicological profile of this compound?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) based on structural analogs .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess bioaccumulation potential, focusing on logP (predicted ~8.5) and membrane permeability .
- Transcriptomics : Analyze gene expression changes in model organisms (e.g., Daphnia magna) exposed to sublethal doses, using RNA-seq and pathway enrichment tools (KEGG, GO) .
Data Presentation and Reproducibility
Q. How should experimental protocols for this compound be documented to ensure reproducibility?
- Methodological Answer :
- Detailed Supplementary Materials : Include raw NMR/GC spectra, chromatogram integration parameters, and instrument calibration logs .
- Stepwise Synthesis Video : Provide video recordings of critical steps (e.g., reflux setup, distillation) deposited in repositories like Zenodo .
- FAIR Data Principles : Annotate datasets with unique identifiers (DOI) and metadata compliant with ISA-Tab standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
